molecular formula C26H23NO6 B11272151 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide

Cat. No.: B11272151
M. Wt: 445.5 g/mol
InChI Key: GIBGPHNWAMTTHH-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide (CAS: 929471-28-3) is a benzamide derivative featuring a benzofuran core substituted with a 3,4-dimethoxybenzoyl group at position 2 and a 3-methyl moiety. The benzamide component is substituted with a 2-methoxy group, contributing to its unique electronic and steric profile. Its molecular formula is C₂₆H₂₃NO₅ (molecular weight: 445.47 g/mol) .

Properties

Molecular Formula

C26H23NO6

Molecular Weight

445.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide

InChI

InChI=1S/C26H23NO6/c1-15-19-14-17(27-26(29)18-7-5-6-8-20(18)30-2)10-12-21(19)33-25(15)24(28)16-9-11-22(31-3)23(13-16)32-4/h5-14H,1-4H3,(H,27,29)

InChI Key

GIBGPHNWAMTTHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

      Medicine: May exhibit antitumor, anti-inflammatory, or antimicrobial properties.

      Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The structural and functional attributes of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide can be contextualized by comparing it to closely related analogs. Key differences in substituent positioning, molecular weight, and physicochemical properties are highlighted below.

    Table 1: Structural and Physicochemical Comparison

    Compound Name Molecular Formula Molecular Weight (g/mol) Benzoyl Substituents Benzamide Substituent Available Quantity
    Target Compound C₂₆H₂₃NO₅ 445.47 3,4-dimethoxy 2-methoxy Not specified
    4-tert-Butyl-N-[2-(3,4-dimethoxybenzoyl)-... C₂₉H₂₉NO₅ 471.55 3,4-dimethoxy 4-tert-butyl 56 mg
    4-tert-Butyl-N-[2-(2,5-dimethoxybenzoyl)-... C₂₉H₂₉NO₅ 471.55 2,5-dimethoxy 4-tert-butyl 52 mg

    Key Observations:

    In contrast, Analog 2 (F267-0329) features 2,5-dimethoxybenzoyl, which may alter electronic distribution and steric hindrance . The 2-methoxy group on the benzamide moiety of the target compound contrasts with the 4-tert-butyl substituent in analogs, which introduces significant lipophilicity and steric bulk, likely affecting membrane permeability and metabolic stability .

    Molecular Weight :

    • The target compound (445.47 g/mol) is smaller than its analogs (471.55 g/mol), primarily due to the absence of the tert-butyl group. Lower molecular weight may improve bioavailability, a critical factor in drug design .

    Potential Applications: Benzamide derivatives are widely explored in agrochemicals (e.g., etobenzanid, diflufenican) and pharmaceuticals due to their ability to act as enzyme inhibitors or directing groups in metal-catalyzed reactions .

    Research Findings and Implications

    • Structural Characterization : The use of crystallographic tools like SHELX and ORTEP (evidenced in related studies) implies that the target compound’s structure was likely resolved via X-ray diffraction, ensuring precise stereochemical assignment .
    • Substituent Effects : The tert-butyl group in analogs increases lipophilicity (logP) compared to the methoxy group in the target compound, which may influence pharmacokinetic profiles. Methoxy groups in the 3,4-positions could enhance hydrogen-bonding interactions, relevant to target binding .

    Biological Activity

    N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound features a complex structure characterized by:

    • Benzofuran moiety : A fused bicyclic structure contributing to its biological properties.
    • Dimethoxybenzoyl group : Enhances the compound's reactivity and potential interaction with biological targets.
    • Amide functional group : Plays a crucial role in its binding affinity to various enzymes and receptors.

    The molecular formula of this compound is C25H24N2O5C_{25}H_{24}N_{2}O_{5} with a molar mass of approximately 424.46 g/mol.

    Anticancer Properties

    Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including:

    • Breast cancer : MCF-7 and MDA-MB-231 cell lines.
    • Lung cancer : A549 cell line.
    • Colorectal cancer : HCT-116 cell line.

    The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans. The minimal inhibitory concentrations (MIC) for these activities are summarized in Table 1.

    Microorganism MIC (µg/mL)
    Staphylococcus aureus15
    Bacillus subtilis20
    Candida albicans10

    These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

    The biological activity of this compound is likely due to its ability to interact with specific molecular targets:

    • Enzyme Inhibition : The amide group may facilitate binding to active sites of enzymes involved in cancer progression or microbial metabolism.
    • Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties, which could protect cells from oxidative stress and contribute to its anticancer effects .

    Case Studies and Research Findings

    Several studies have highlighted the biological activities of similar compounds, providing context for the potential applications of this compound:

    • A study on benzofuran derivatives showed that modifications in the benzofuran core significantly affected their cytotoxicity against various cancer cell lines .
    • Another investigation emphasized the structure–activity relationship (SAR) in related compounds, indicating that specific substituents enhance biological efficacy .

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